molecular formula C12H8F3N B14116331 3-Phenyl-5-(trifluoromethyl)pyridine CAS No. 1214324-52-3

3-Phenyl-5-(trifluoromethyl)pyridine

Cat. No.: B14116331
CAS No.: 1214324-52-3
M. Wt: 223.19 g/mol
InChI Key: OERWBJDSLIFGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethyl-substituted pyridines These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyridine ring, which imparts unique physical and chemical propertiesThis compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient.

Another method involves the direct fluorination of pyridine derivatives. This method can be performed using various fluorinating agents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under controlled conditions . The reaction typically requires a solvent, such as acetonitrile or dichloromethane, and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reagents is crucial in industrial production to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The trifluoromethyl group and phenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Properties

CAS No.

1214324-52-3

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

3-phenyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H8F3N/c13-12(14,15)11-6-10(7-16-8-11)9-4-2-1-3-5-9/h1-8H

InChI Key

OERWBJDSLIFGPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.